N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including medicinal chemistry and materials science. The combination of these two moieties in a single molecule results in a compound with potentially interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form 1-bromoadamantane. This intermediate can then be reacted with an appropriate amine to introduce the ethyl group.
The benzothiadiazole moiety can be synthesized through the cyclization of o-phenylenediamine with sulfur and a suitable sulfonating agent. The final step involves coupling the adamantane derivative with the benzothiadiazole derivative under conditions that promote the formation of the sulfonamide linkage. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The benzothiadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the benzothiadiazole ring can produce dihydrobenzothiadiazole derivatives .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules.
Medicine: Its unique properties may be explored for the development of new pharmaceuticals, particularly in the areas of antiviral and anticancer research.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity .
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, while the benzothiadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: A similar compound with dual adamantane moieties, known for its antiviral activity.
N-(1-(adamantan-1-yl)ethyl)hydroxylamine: Another adamantane derivative with potential biological applications.
1-[(adamantan-1-yl)alkyl]-3-arylselenoureas: Compounds containing adamantane fragments, known for their inhibitory activity against certain enzymes.
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE stands out due to the combination of adamantane and benzothiadiazole moieties, which confer unique chemical and biological properties. The presence of the sulfonamide group further enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-11(18-8-12-5-13(9-18)7-14(6-12)10-18)21-25(22,23)16-4-2-3-15-17(16)20-24-19-15/h2-4,11-14,21H,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGWSBOHBGEFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC5=NSN=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.